Cas no 41910-57-0 (2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline)

41910-57-0 structure
Nombre del producto:2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
Número CAS:41910-57-0
MF:C11H12ClNO
Megavatios:209.672081947327
MDL:MFCD00090260
CID:927518
PubChem ID:4264695
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
- 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
- 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- 005125
- 2-(2-chloroacetyl)-1,2,3,4tetrahydroisoquinoline
- 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- 2-chloro-1-(2-1,2,3,4-tetrahydroisoquinolyl)ethan-1-one
- 2-chloroacetyl-1,2,3,4-tetrahydro-isoquinoline
- AC1N6RJV
- CTK6H4992
- STOCK4S-61602
- SureCN5253678
- ZERO
- 2-(2-chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
- LS-06253
- Ethanone, 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-
- 2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone
- AKOS000266126
- Z56896341
- 41910-57-0
- MFCD00090260
- SCHEMBL5253678
- E89232
- F8880-8080
- SR-01000040696
- DB-087091
- SR-01000040696-1
- 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- DTXSID70401383
- CS-0207439
- EN300-01640
- STK136181
-
- MDL: MFCD00090260
- Renchi: InChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
- Clave inchi: XJOLYGFCZOFURL-UHFFFAOYSA-N
- Sonrisas: C1=CC=C2CN(CCC2=C1)C(=O)CCl
Atributos calculados
- Calidad precisa: 209.0607417g/mol
- Masa isotópica única: 209.0607417g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 219
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 20.3Ų
- Xlogp3: 1.9
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01640-0.5g |
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
41910-57-0 | 90% | 0.5g |
$195.0 | 2023-07-10 | |
Enamine | EN300-01640-0.05g |
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
41910-57-0 | 90% | 0.05g |
$58.0 | 2023-07-10 | |
Chemenu | CM227962-5g |
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
41910-57-0 | 95% | 5g |
$636 | 2021-08-04 | |
eNovation Chemicals LLC | D642804-1g |
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
41910-57-0 | 95% | 1g |
$325 | 2024-05-25 | |
Chemenu | CM227962-1g |
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
41910-57-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
TRC | C276400-1000mg |
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline |
41910-57-0 | 1g |
$ 720.00 | 2022-04-01 | ||
Enamine | EN300-01640-5.0g |
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
41910-57-0 | 90% | 5.0g |
$800.0 | 2023-07-10 | |
Aaron | AR00CJWR-250mg |
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone |
41910-57-0 | 91% | 250mg |
$196.00 | 2023-12-15 | |
Aaron | AR00CJWR-1g |
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone |
41910-57-0 | 91% | 1g |
$369.00 | 2023-12-15 | |
1PlusChem | 1P00CJOF-100mg |
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone |
41910-57-0 | 91% | 100mg |
$165.00 | 2024-05-02 |
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Literatura relevante
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
41910-57-0 (2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline) Productos relacionados
- 2411235-76-0(1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole)
- 898436-12-9(N-2-(methylsulfanyl)phenyl-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide)
- 2228469-84-7(3-(2-amino-1,1-difluoropropan-2-yl)-4-bromophenol)
- 1396870-90-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 5025-56-9(Methyl 6-(bromomethyl)-1,3-benzodioxole-5-carboxylate)
- 2137578-05-1(tert-butyl 5-{bicyclo[2.2.1]heptan-1-yl}-1H-1,2,3-triazole-4-carboxylate)
- 903857-58-9(4-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid)
- 867288-01-5([1,1'-Biphenyl]-4-amine, 3,5-difluoro-3'-(trifluoromethoxy)-)
- 152535-13-2(N-(2-aminoethyl)-2-fluorobenzamide hydrochloride)
- 2034272-01-8(3-{4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethyl}-1-2-(trifluoromethoxy)phenylurea)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:41910-57-0)2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline

Pureza:99%
Cantidad:1g
Precio ($):225.0